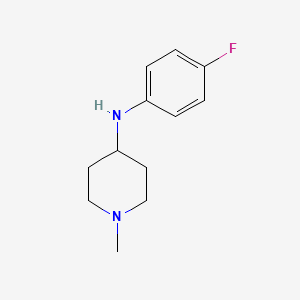

N-(4-fluorophenyl)-1-methylpiperidin-4-amine

Vue d'ensemble

Description

N-(4-Fluorophenyl)-1-methylpiperidin-4-amine (NMPF) is a synthetic organic compound with a wide range of applications in the field of science. It is a versatile molecule that can be used in a variety of contexts, including as a reagent in chemical synthesis, as a therapeutic agent in medicine, and as a research tool in biochemistry and physiology. This article will discuss the synthesis method of NMPF, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Applications De Recherche Scientifique

Parkinsonism Study

- Study: Chronic parkinsonism secondary to intravenous injection of meperidine analogues.

- Insight: This study explored the effects of a meperidine congener, similar in structure to N-(4-fluorophenyl)-1-methylpiperidin-4-amine, on parkinsonism. Persistent parkinsonism syndrome was observed in a patient, suggesting potential neurological implications of such compounds (Davis et al., 1979).

Photodegradation Study of Vandetanib

- Study: Isolation and structure elucidation of the main UV-A photoproducts of vandetanib.

- Insight: Vandetanib's degradation under UV-A exposure was studied, identifying two photoproducts, including an N-methylpiperidine derivative. This reveals the stability and degradation pathways of related compounds under environmental conditions (Dall’Acqua et al., 2013).

Blood Pressure and Toxicity Evaluation

- Study: The effect on blood pressure and toxicity of 1-(3-fluorophenyl)-2-amino-ethanol and related compounds.

- Insight: This research evaluated the cardiovascular and toxicological impacts of compounds structurally related to this compound, finding varying pressor and depressor effects based on the structure (Lands, 1952).

Cancer Therapy and Imaging

- Study: N-Benzylpolyamines as vectors of boron and fluorine for cancer therapy and imaging.

- Insight: This research looked into N-benzyl derivatives of polyamines, including fluorinated variants, for their potential in cancer diagnosis and treatment. The high accumulation of a fluorinated spermidine derivative in cancer cells signifies its diagnostic and therapeutic potential (Martin et al., 2001).

Electrochemical Fluorination Study

- Study: Electrochemical fluorination of hexahydroazepine, methylpiperidines, and methyl 1-hexahydroazepine-acetate.

- Insight: This study explored the electrochemical fluorination of methylpiperidines, closely related to this compound, providing insights into chemical synthesis methods and fluorine incorporation into these structures (Abe et al., 2000).

Enantioselective Oxidation Study

- Study: Enantioselective Oxidation of Amines on a Gold Electrode Modified by a Self-Assembled Monolayer of a Chiral Nitroxyl Radical Compound.

- Insight: This research demonstrated the electrocatalytic oxidation of amines, relevant to the study of this compound, showing potential applications in chiral synthesis and chemical analysis (Kashiwagi et al., 1999).

Synthesis and Pesticidal Activities

- Study: Synthesis and Pesticidal Activities of 5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole Derivatives.

- Insight: This study involved synthesizing derivatives of N-methylpiperidine, assessing their potential as pesticides. This highlights the diverse applications of N-methylpiperidine compounds in fields beyond medicine (Choi et al., 2015).

Mécanisme D'action

Target of Action

The primary target of N-(4-fluorophenyl)-1-methylpiperidin-4-amine is the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that are used for plant protection. They play a crucial role in the inhibition of phytopathogenic fungi .

Mode of Action

This compound interacts with its targets by binding with the ubiquinone-binding region of SDH . This interaction is facilitated by various bonds such as hydrogen bond, carbon hydrogen bond, π-alkyl, amide-π stacking, F–N and F–H interactions . This strong inhibition activity results in significant changes in the structure of mycelia and cell membrane .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of reactive oxygen species and mitochondrial membrane potential . The compound increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .

Pharmacokinetics

Based on the general metabolic pathways of similar compounds, it can be anticipated to involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation and o-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

The result of the compound’s action is the inhibition of the growth of phytopathogenic fungi. It has been found to have high activity and broad-spectrum property . Especially, N′-(4-fluorophenyl)picolinohydrazide showed superior inhibition activity on SDH in Alternaria brassicae .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRHBQHLQUOKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256279 | |

| Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36796-54-0 | |

| Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36796-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.